3-Bromo-N,N-dipropylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N,N-dipropylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom attached to a propyl chain, which is further connected to a nitrogen atom bonded with two propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N-dipropylpropan-1-amine typically involves the reaction of N,N-dipropylamine with 1,3-dibromopropane. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of N,N-dipropylamine attacks the carbon atom bonded to the bromine atom in 1,3-dibromopropane, resulting in the formation of this compound .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of automated reactors and optimized reaction conditions ensures the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,N-dipropylpropan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation: The compound can be oxidized to form N,N-dipropylpropan-1-amine oxide.
Reduction: Reduction reactions can convert the compound into N,N-dipropylpropan-1-amine by removing the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Alcohols: Formed through nucleophilic substitution.
Amines: Resulting from reduction reactions.
Amine Oxides: Produced via oxidation reactions.
Scientific Research Applications
3-Bromo-N,N-dipropylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-dipropylpropan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic reactions, while the amine group can engage in nucleophilic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dipropylpropan-1-amine: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-N,N-dimethylpropan-1-amine: Similar structure but with methyl groups instead of propyl groups, leading to variations in chemical properties and uses
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential use in diverse fields make it a compound of significant interest .
Properties
CAS No. |
106835-04-5 |
---|---|
Molecular Formula |
C9H20BrN |
Molecular Weight |
222.17 g/mol |
IUPAC Name |
3-bromo-N,N-dipropylpropan-1-amine |
InChI |
InChI=1S/C9H20BrN/c1-3-7-11(8-4-2)9-5-6-10/h3-9H2,1-2H3 |
InChI Key |
SORHYXRSCNAGQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.